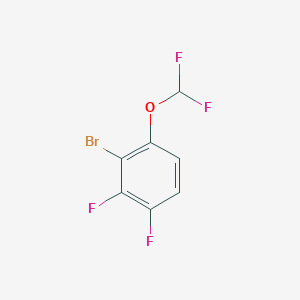

1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene

説明

1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is a halogenated aromatic compound characterized by bromine and fluorine substituents at positions 1, 2, and 3, along with a difluoromethoxy group at position 4. This structure confers unique physicochemical properties, such as high electronegativity and steric effects, making it valuable in pharmaceuticals, agrochemicals, and material science. While direct data on this compound are sparse in the provided evidence, its structural analogs—particularly bromo-difluorobenzenes and related derivatives—offer insights into its behavior.

特性

IUPAC Name |

2-bromo-1-(difluoromethoxy)-3,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-5-4(13-7(11)12)2-1-3(9)6(5)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLATYXOXMAMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluorination of Aromatic Precursors

A common approach to obtain the difluorinated aromatic core is through nucleophilic aromatic substitution or defluorination reactions starting from polyfluorinated cyclohexene or cyclohexane derivatives. For example, 1-bromo-2,3-difluorobenzene can be synthesized by treating tetrafluorocyclohexene derivatives with aqueous potassium hydroxide in the presence of phase transfer catalysts such as triethylbenzylammonium chloride under controlled temperature conditions (30–85°C).

Method 1: Reaction of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene with 50% KOH and phase transfer catalyst at 75–85°C for 2 hours yields 1-bromo-2,3-difluorobenzene after extraction and purification.

Method 2: Similar conditions using 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane with KOH and phase transfer catalyst at 80–85°C also yield the difluorobromobenzene intermediate.

Introduction of Difluoromethoxy Group

The difluoromethoxy (-OCF₂) substituent is typically introduced via nucleophilic substitution reactions using appropriate difluoromethoxy precursors. The process involves the displacement of a suitable leaving group (e.g., halogen or sulfonate) on the aromatic ring by a difluoromethoxide anion or related nucleophile.

- This step often requires carefully controlled conditions to avoid side reactions and to maintain the integrity of other halogen substituents.

Selective Bromination

Selective bromination to introduce the bromine atom at the 1-position can be achieved by:

- Using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS),

- Catalysts like iron (Fe) or aluminum bromide (AlBr₃),

- Conducting the reaction in inert solvents such as dichloromethane or carbon tetrachloride,

- Maintaining low temperatures (0–5°C) to control reaction rate and prevent over-bromination.

Industrial processes may employ continuous flow reactors to optimize parameters such as temperature, pressure, and reagent concentration for consistent product quality and scalability.

Representative Synthetic Route

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Tetrafluorocyclohexene derivative | 50% KOH, triethylbenzylammonium chloride, 75–85°C | 1-Bromo-2,3-difluorobenzene | ~70 | Phase transfer catalyst enhances yield |

| 2 | 1-Bromo-2,3-difluorobenzene | Difluoromethoxy nucleophile, aprotic solvent | 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene | Variable | Nucleophilic substitution step |

| 3 | Intermediate from step 2 | Brominating agent (NBS or Br₂), Fe or AlBr₃ catalyst, 0–5°C | Final target compound | Variable | Controlled bromination to avoid over-bromination |

Research Findings and Optimization

Purification: Distillation and chromatographic techniques such as preparative HPLC with C18 columns are employed to achieve >95% purity, confirmed by GC-MS and NMR spectroscopy.

Reaction Monitoring: NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns and purity. The presence of fluorine atoms causes characteristic splitting patterns useful for structural verification.

Yield Improvement: Use of phase transfer catalysts and careful temperature control during fluorination and bromination steps significantly improves yield and selectivity.

Industrial Scale: Continuous flow reactors allow precise control over reaction parameters, leading to enhanced reproducibility and scalability in industrial production.

Analytical Data Supporting Preparation

| Analytical Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic protons at δ 6.98–7.47 ppm | Confirm aromatic substitution |

| ¹³C NMR | Signals with fluorine coupling constants (J = 7–250 Hz) | Verify carbon-fluorine connectivity |

| ¹⁹F NMR | Fluorine signals at δ -130 to -135 ppm | Confirm fluorine substitution |

| Mass Spectrometry | Molecular ion peak at m/z ~282 (M+) | Confirm molecular weight |

| Chromatography | Retention time consistent with pure compound | Purity assessment |

化学反応の分析

Types of Reactions: 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex aromatic compounds.

Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or DMF.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene serves as a critical building block in synthesizing pharmaceutical compounds. The presence of bromine and fluorine atoms enhances the compound's binding affinity and metabolic stability, which are essential for drug design.

- Targeting Specific Enzymes : This compound has demonstrated potential in inhibiting β-secretase (BACE1), an enzyme linked to Alzheimer’s disease. Inhibiting this enzyme may reduce the production of amyloid-beta peptides associated with the disease .

- Anticancer Properties : Research indicates that derivatives of this compound can modulate signaling pathways involved in cancer cell proliferation and apoptosis, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Some derivatives exhibit effectiveness against various bacterial strains, indicating possible applications in developing new antimicrobial therapies .

Material Science

Advanced Materials Development

The compound is utilized in developing advanced materials due to its unique electronic and optical properties.

- Liquid Crystals : It serves as an intermediate in synthesizing liquid crystals, which are essential for display technologies. The incorporation of fluorinated groups is known to enhance the performance characteristics of these materials .

- Organic Semiconductors : The properties of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene make it suitable for use in organic semiconductor applications, potentially leading to advancements in electronic devices .

Agricultural Chemistry

Agrochemical Applications

In agricultural applications, this compound is employed in synthesizing agrochemicals.

- Herbicides and Insecticides : Its ability to disrupt essential biological processes in pests contributes to its efficacy as a herbicide and insecticide. This application is crucial for developing sustainable agricultural practices .

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity and applications of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene:

- Anticancer Activity : A study demonstrated that derivatives could inhibit cancer cell growth by interfering with specific signaling pathways .

- Fluorinated Drug Development : Research indicates that incorporating fluorinated groups improves pharmacokinetic properties of drugs derived from this compound, enhancing efficacy while reducing toxicity .

作用機序

The mechanism of action of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.

類似化合物との比較

Comparison with Similar Compounds

The compound’s closest analogs differ in substituent positions, halogenation patterns, and functional groups. Below is a detailed comparison based on molecular properties, reactivity, and commercial availability.

Table 1: Structural and Physicochemical Comparison

*Calculated based on substituent contributions.

Key Observations:

Substituent Effects :

- The difluoromethoxy group in the target compound introduces additional steric bulk and polarity compared to simpler bromo-difluorobenzenes (e.g., 1-Bromo-2,6-difluorobenzene) . This group likely enhances solubility in polar solvents and alters reactivity in substitution reactions.

- Halogen Positioning : Bromine at position 1 in all analogs increases electrophilicity, but fluorine at positions 2 and 3 (as in the target compound) may reduce steric hindrance compared to 1-Bromo-3,4-difluorobenzene, where fluorine occupies adjacent positions .

Synthetic Accessibility :

- Bromo-difluorobenzenes are typically synthesized via halogenation or coupling reactions. For example, 1-Bromo-2,6-difluorobenzene is commercially available at >95% purity , while 1,4-Dibromo-2,3-difluorobenzene requires careful handling due to its hazardous nature .

Commercial and Economic Data: Purity and Pricing:

- 1-Bromo-2,6-difluorobenzene: >95% purity, JPY 12,500/25 mL .

- 1-Bromo-3,4-difluorobenzene: >97% purity, JPY 11,000/25 g .

- 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene: Not commercially listed in the provided evidence.

Research Implications and Limitations

- Reactivity Differences: The difluoromethoxy group in the target compound may influence nucleophilic aromatic substitution rates compared to non-oxygenated analogs. For instance, electron-withdrawing fluorine atoms and the ether group could deactivate the ring, slowing reactions .

- Data Gaps: Direct studies on 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene are absent in the provided evidence.

生物活性

1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula . Its unique structure, featuring multiple fluorine atoms and a bromine atom on the benzene ring, suggests potential biological activity that warrants investigation. This article focuses on its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Molecular Structure

- Molecular Formula :

- Canonical SMILES : BrC1=C(C(=C(C=C1F)F)OCC(F)(F)F)F

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 241.00 g/mol |

| Boiling Point | 160 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets. The fluorine atoms enhance lipophilicity and metabolic stability, which can influence pharmacokinetic properties.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural features that allow it to fit into enzyme active sites.

- Receptor Modulation : It has been suggested that the compound can modulate receptor activity by forming stable interactions through hydrogen bonding and halogen bonding mechanisms.

Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated compounds, including 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Drug Development

Research has explored the use of this compound as a scaffold in drug design. Its unique electronic properties make it a candidate for developing drugs targeting specific pathways in diseases such as tuberculosis and cancer. For instance, modifications of similar fluorinated compounds have shown enhanced potency against Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene, it is beneficial to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Bromo-2,3-difluorobenzene | Moderate antimicrobial activity | Lacks difluoromethoxy group |

| 4-(Methoxymethoxy)phenylmethanone | Enzyme inhibitor | Contains methoxymethoxy group |

| Trifluoromethyl-substituted compounds | Enhanced receptor binding | Often used in drug design |

Q & A

Q. What are the primary synthetic routes for preparing 1-Bromo-2,3-difluoro-6-(difluoromethoxy)benzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 4-(difluoromethoxy)-2,3-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like FeBr₃ or AlBr₃. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or CCl₄), and stoichiometric ratios are critical for regioselectivity and yield optimization. For instance, excess bromine may lead to over-bromination, necessitating precise control .

Q. How do the electron-withdrawing substituents (e.g., difluoromethoxy, fluorine) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The difluoromethoxy (-OCF₂) and fluorine groups create an electron-deficient aromatic ring, enhancing susceptibility to NAS. The para-bromo substituent directs incoming nucleophiles to specific positions, while steric hindrance from the difluoromethoxy group may limit reactivity at ortho sites. Computational studies (e.g., DFT calculations) are recommended to map charge distribution and predict reaction sites .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- ¹⁹F NMR : Identifies fluorine environments; the difluoromethoxy group typically resonates at δ -80 to -85 ppm, while aromatic fluorines appear at δ -110 to -120 ppm.

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups show downfield shifts (δ 7.0–7.5 ppm).

- X-ray diffraction : Resolves crystal packing and bond angles, critical for validating steric effects in coupling reactions .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound for targeted enzyme inhibition (e.g., BACE1 in Alzheimer’s disease)?

Retrosynthetic planning involves disconnecting the bromine substituent to introduce pharmacophores (e.g., amine groups) via Suzuki-Miyaura coupling. Computational tools (e.g., AI-powered synthesis planners) leverage databases like Reaxys to propose feasible routes. For BACE1 inhibition, focus on introducing bulky substituents that mimic the enzyme’s natural substrate while retaining metabolic stability .

Q. What strategies mitigate contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

Common issues include heat dissipation and catalyst deactivation. Solutions:

Q. How do steric and electronic factors influence the compound’s performance in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

The bromine atom acts as a leaving group, but adjacent fluorine atoms may reduce oxidative addition efficiency in Pd-catalyzed reactions. Steric hindrance from the difluoromethoxy group necessitates bulky ligands (e.g., XPhos) to stabilize the transition state. Pre-activation of the aryl bromide with Zn or Mg can improve coupling rates .

Q. What are the challenges in interpreting conflicting biological activity data (e.g., IC₅₀ variations) across assay platforms, and how are these resolved?

Discrepancies arise from assay conditions (e.g., pH, co-solvents) or protein isoforms. Mitigation strategies:

Q. How can computational modeling predict metabolic stability and toxicity profiles of derivatives?

Tools like Schrödinger’s ADMET Predictor or SwissADME analyze:

- Lipophilicity (LogP) : Adjusting fluorine content to balance membrane permeability.

- CYP450 interactions : Identify metabolic hotspots (e.g., difluoromethoxy group’s resistance to oxidative cleavage).

- hERG inhibition : Minimize basic substituents to reduce cardiotoxicity risks .

Methodological Guidelines

9. Designing experiments to resolve regioselectivity ambiguities in electrophilic substitutions:

- Use isotopic labeling (e.g., ¹⁸O in difluoromethoxy) to track positional effects via MS/MS.

- Compare kinetic vs. thermodynamic control by varying reaction temperatures and quenching intermediates .

10. Best practices for handling and storing this compound to prevent degradation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。